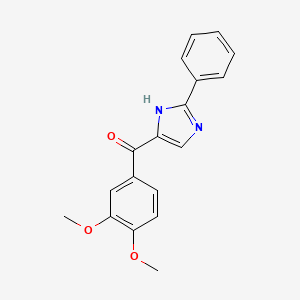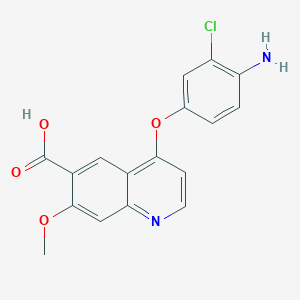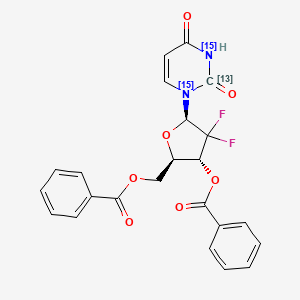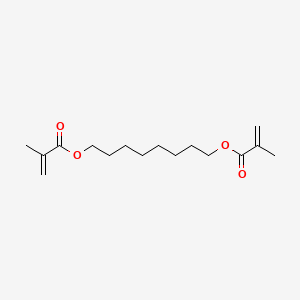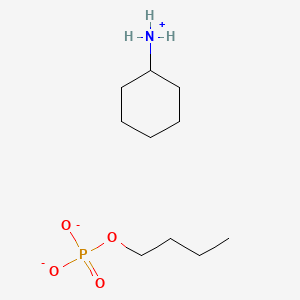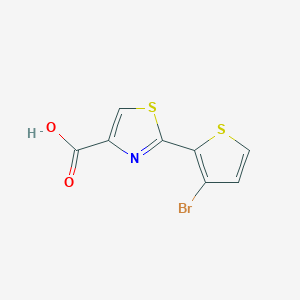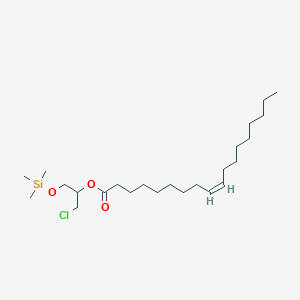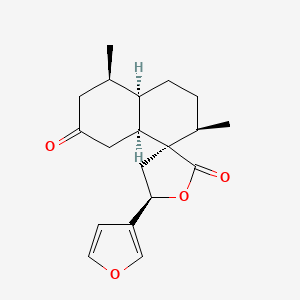
Crotonin (terpene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotonin is a diterpenoid compound derived from the Croton species, which belongs to the Euphorbiaceae family. This family comprises approximately 1300 species of trees, shrubs, and herbs, widely distributed throughout tropical and subtropical regions of the world . Diterpenoids are characteristic components of the Croton species and exhibit a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antifungal, acetylcholinesterase inhibitory, and neurite outgrowth-promoting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terpenoids, including crotonin, often involves the cyclization and/or permutation of isoprenes. The synthetic routes typically involve the use of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as precursor substances .
Industrial Production Methods
Industrial production of terpenoids can be achieved through various methods, including plant extraction, chemical conversion, and microbial synthesis. Microbial synthesis is particularly advantageous due to its sustainability, low production cost, and environmental friendliness . Unconventional extraction methods, such as microwave and high-pressure extraction, have also proven to be effective alternatives for terpenoid recovery .
Analyse Chemischer Reaktionen
Types of Reactions
Crotonin, like other terpenoids, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of terpenoids include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of crotonin can lead to the formation of various oxidized derivatives with enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
Crotonin has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: Crotonin and its derivatives are used as intermediates in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of crotonin involves its interaction with specific molecular targets and pathways. Terpenoids, including crotonin, play a key role in metabolic processes, defense mechanisms, and signaling pathways in plants and other organisms . Crotonin’s antioxidant activities may explain its capacity to adjust inflammation, immunological effects, and neural signal transmission .
Vergleich Mit ähnlichen Verbindungen
Crotonin is unique among terpenoids due to its specific structure and bioactivities. Similar compounds include other diterpenoids such as clerodane, tigliane, kaurane, labdane, cembrane, and pimarane, which are also characteristic components of the Croton species . These compounds share some bioactivities with crotonin but differ in their specific structures and mechanisms of action.
Eigenschaften
CAS-Nummer |
17633-81-7 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4R,4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,3,4,4a,5,6,7,8a-octahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H24O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-6,10-12,15-17H,3-4,7-9H2,1-2H3/t11-,12-,15-,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
SRNFODIJXVPXHO-FSJWMSIRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@H](CC(=O)C[C@@H]2[C@@]13C[C@@H](OC3=O)C4=COC=C4)C |
Kanonische SMILES |
CC1CCC2C(CC(=O)CC2C13CC(OC3=O)C4=COC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
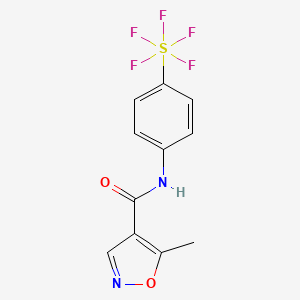
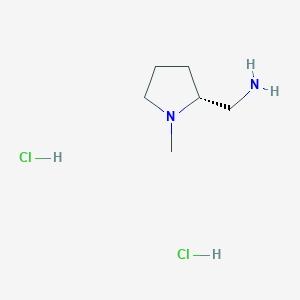
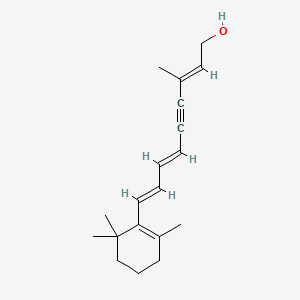
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)

